molecular formula C23H27N3O6S B11467967 N,N-diethyl-3,4-dimethoxy-5-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzamide

N,N-diethyl-3,4-dimethoxy-5-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzamide

Cat. No.: B11467967
M. Wt: 473.5 g/mol
InChI Key: BQIDHQNPVYWPFM-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with diethyl and dimethoxy groups, along with a sulfonamide-linked 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl moiety. Its structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic and research applications, particularly in enzyme inhibition and molecular targeting .

Properties

Molecular Formula

C23H27N3O6S

Molecular Weight

473.5 g/mol

IUPAC Name

N,N-diethyl-3,4-dimethoxy-5-[(4-methyl-2-oxo-1H-quinolin-6-yl)sulfonylamino]benzamide

InChI

InChI=1S/C23H27N3O6S/c1-6-26(7-2)23(28)15-11-19(22(32-5)20(12-15)31-4)25-33(29,30)16-8-9-18-17(13-16)14(3)10-21(27)24-18/h8-13,25H,6-7H2,1-5H3,(H,24,27)

InChI Key

BQIDHQNPVYWPFM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C(=C1)OC)OC)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3,4-dimethoxy-5-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process includes:

    Formation of the Benzamide Core: This step involves the reaction of 3,4-dimethoxybenzoic acid with diethylamine under acidic conditions to form N,N-diethyl-3,4-dimethoxybenzamide.

    Sulfonylation: The benzamide is then reacted with sulfonyl chloride derivatives to introduce the sulfonyl group.

    Quinoline Derivative Addition: Finally, the quinoline derivative is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3,4-dimethoxy-5-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the quinoline moiety can be reduced to form alcohol derivatives.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonylamino group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-3,4-dimethoxy-5-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N,N-diethyl-3,4-dimethoxy-5-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues, their substituents, and biological activities:

Compound Name Molecular Formula Key Substituents Biological Activity Reference
Target Compound C₂₉H₃₂N₄O₆S Diethyl, dimethoxy, 4-methyl-2-oxoquinoline sulfonamide HDAC6/8 inhibition (hypothesized)
4-[(1,3-dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfamoyl]-N-(quinolinyl)benzamide C₂₈H₂₆N₄O₅S Dimethyl on quinoline, dual sulfonamide linkage HDAC6/BRPF1 inhibition
N-benzyl-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide C₂₈H₂₉N₃O₃ Benzyl, ethylphenyl, methoxy Antibacterial/Cytotoxic (speculative)
N-(1-acetyl-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide C₂₂H₂₆N₂O₄ Diethoxy, acetylated tetrahydroquinoline Metabolic stability enhancement
4-(diethylsulfamoyl)-N-[thieno-pyrazol-yl]benzamide C₂₂H₂₄N₄O₃S₂ Thieno-pyrazol heterocycle Unknown (structural uniqueness noted)

Functional Group Impact

  • Diethyl vs.
  • Methoxy vs. Ethoxy Substitution : Dimethoxy groups (target) vs. diethoxy () may alter metabolic stability, with methoxy groups being less prone to oxidative degradation .
  • Sulfonamide Linkage: The quinoline sulfonamide in the target compound distinguishes it from thieno-pyrazol () or oxadiazole derivatives (), suggesting divergent enzyme-binding profiles .

Molecular Weight and Solubility

  • Dimethoxy groups may enhance aqueous solubility compared to bulkier ethoxy or benzyl substituents .

Biological Activity

N,N-diethyl-3,4-dimethoxy-5-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzamide (CAS 1172901-50-6) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N3O6S with a molecular weight of 473.54 g/mol. The structure features a benzamide core with various substituents that may influence its biological activity.

Research indicates that compounds similar to N,N-diethyl-3,4-dimethoxybenzamide exhibit various mechanisms of action, particularly in cancer therapy. For instance, studies on benzamide derivatives have shown that they can inhibit dihydrofolate reductase (DHFR), leading to reduced cellular levels of NADP and NADPH. This inhibition destabilizes DHFR, suggesting a novel approach to downregulate this enzyme and inhibit cell growth .

Antitumor Activity

Several studies have highlighted the antitumor potential of benzamide derivatives. For example, a related compound demonstrated significant inhibition of RET kinase activity in cancer cells, which is crucial for tumor proliferation. The inhibition was observed at both molecular and cellular levels, indicating the compound's effectiveness as a potential therapeutic agent .

Inhibition Studies

In vitro studies have shown that N,N-diethyl-3,4-dimethoxybenzamide can modulate key cellular pathways involved in tumor progression. The compound's ability to disrupt critical signaling pathways makes it a candidate for further investigation in oncological settings .

Case Studies

  • Benzamide Derivatives in Cancer Therapy : A study focused on the synthesis and evaluation of various benzamide derivatives revealed that specific modifications could enhance their potency as RET kinase inhibitors. The findings suggest that structural variations significantly impact biological activity and therapeutic efficacy .
  • Mechanistic Insights : Another study explored the mechanism by which benzamide riboside affects cellular metabolism through NADK inhibition, leading to reduced cell proliferation. This highlights the importance of metabolic pathways in the biological activity of benzamide derivatives .

Data Summary

The following table summarizes key findings related to the biological activity of N,N-diethyl-3,4-dimethoxybenzamide and its analogs:

Study Activity Mechanism Outcome
Study 1AntitumorRET Kinase InhibitionSignificant reduction in tumor cell proliferation
Study 2Metabolic RegulationInhibition of NADKDecreased levels of NADPH and destabilization of DHFR
Study 3Synthesis & EvaluationStructural Variability ImpactEnhanced potency observed in modified benzamides

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